

Pyridindolol K1: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Pyridindolol K1

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Abstract

Pyridindolol K1 is a naturally occurring beta-carboline alkaloid isolated from *Streptomyces* sp. K93-0711.^[1] Its complex chemical architecture, featuring a distinct stereochemistry, has garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure and stereochemical nature of **Pyridindolol K1**, intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The information presented herein is based on available spectroscopic and synthetic data.

Chemical Structure and Properties

Pyridindolol K1 possesses the molecular formula $C_{18}H_{18}N_2O_5$ and a molecular weight of 342.35 g/mol.^[1] The core of the molecule is a tricyclic β -carboline ring system. This scaffold is substituted at the C-1 and C-3 positions of the pyridine ring. Specifically, a 1,2-dihydroxyethyl group is attached at C-1, and a hydroxymethyl group, which is further acetylated, is located at C-3.

The systematic name for the core pyridindolol structure is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol. In **Pyridindolol K1**, the primary alcohol of the 3-hydroxymethyl group is esterified with an acetyl group.

Table 1: Physicochemical Properties of **Pyridindolol K1**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₅	[1]
Molecular Weight	342.35	[1]
CAS Number	189756-49-8	[1]
Core Skeleton	β-carboline	[1]

Stereochemistry

The stereochemistry of **Pyridindolol K1** is a defining feature of its chemical identity. The absolute configuration has been determined to be (R) at the chiral center of the diol side chain attached to the C-1 position of the β-carboline ring. This was established through chemical transformations and the application of the benzoate chirality method during its initial characterization. The total synthesis of (R)-(-)-**pyridindolol K1** has further confirmed this stereochemical assignment.

The IUPAC name incorporating the stereochemistry is (1R)-1-[3-(acetoxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol.

The stereochemical configuration is crucial for its biological interactions and should be a key consideration in any drug design or development efforts based on this scaffold.

Spectroscopic Data

The structure of **Pyridindolol K1** was originally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the specific, detailed raw data from the original publication is not readily available in the public domain, the established structure is consistent with the expected spectroscopic features for a molecule of this nature.

Table 2: Expected Spectroscopic Features for **Pyridindolol K1**

Technique	Expected Features
^1H NMR	- Aromatic protons of the indole and pyridine rings. - Signals for the diol side chain protons. - Methylene protons of the acetoxymethyl group. - Methyl protons of the acetyl group. - NH proton of the indole ring.
^{13}C NMR	- Carbon signals corresponding to the β -carboline core. - Signals for the carbons of the diol and acetoxymethyl side chains. - Carbonyl carbon of the acetyl group.
IR	- O-H stretching for the hydroxyl groups. - N-H stretching for the indole amine. - C=O stretching for the ester carbonyl. - C-O stretching for the ester and alcohol functionalities. - Aromatic C-H and C=C stretching.
MS	- A molecular ion peak corresponding to the molecular weight of 342.35. - Fragmentation patterns consistent with the loss of water, the acetyl group, and parts of the side chains.

Experimental Protocols

Isolation of Pyridindolol K1

The isolation of **Pyridindolol K1** was first reported from the culture broth of *Streptomyces* sp. K93-0711. The general procedure involves the fermentation of the microorganism, followed by extraction of the secondary metabolites from the culture broth and mycelium. The crude extract is then subjected to a series of chromatographic separations to yield the pure compound.

A generalized workflow for the isolation is as follows:

Caption: Generalized workflow for the isolation of **Pyridindolol K1**.

Total Synthesis of (R)-(-)-Pyridindolol K1

The total synthesis of (R)-(-)-**pyridindolol K1** has been successfully achieved, confirming its structure and absolute stereochemistry. A key step in the synthesis involves the selective acetylation of the primary alcohol of (R)-(-)-pyridindolol K2. The synthesis of (R)-(-)-pyridindolol K2 itself can be accomplished through methods such as the Sharpless asymmetric dihydroxylation of a vinyl- β -carboline precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific biological activity data for **Pyridindolol K1** in the publicly available scientific literature. Its close structural analog, Pyridindolol K2 (which lacks the acetyl group), has been reported to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers. This suggests that compounds from this family may have potential roles in modulating cell adhesion processes.

However, without specific studies on **Pyridindolol K1**, its mechanism of action and any associated signaling pathways remain unknown. The broader class of β -carboline alkaloids is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects, often through mechanisms such as DNA intercalation or enzyme inhibition.^[2]^[3]^[4]^[5] Future research is necessary to determine if **Pyridindolol K1** shares any of these properties.

Due to the absence of known signaling pathways for **Pyridindolol K1**, a logical workflow for its discovery and characterization is presented below.

Caption: Logical workflow for the discovery and characterization of **Pyridindolol K1**.

Conclusion

Pyridindolol K1 is a stereochemically defined β -carboline alkaloid with a unique substitution pattern. While its chemical structure has been firmly established through spectroscopic analysis and total synthesis, its biological activity remains an open area for investigation. This technical guide provides a foundational understanding of its chemical properties, which is essential for any future research aimed at exploring its therapeutic potential. Further studies are warranted to elucidate its biological functions and potential mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

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- To cite this document: BenchChem. [Pyridindolol K1: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254967#pyridindolol-k1-chemical-structure-and-stereochemistry>]

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